3-Chloro-5-fluoro-4-methoxycinnamic acid
Description
Historical Context and Significance of Cinnamic Acid Derivatives in Chemical and Biological Research
Cinnamic acid and its derivatives are a class of organic compounds that have long been a subject of scientific interest due to their widespread presence in the plant kingdom and their diverse biological activities. nih.govresearchgate.net Naturally occurring in plants like cinnamon, as well as in various fruits and vegetables, these compounds are key intermediates in the biosynthesis of many natural products. nih.gov The fundamental structure of cinnamic acid, featuring a benzene (B151609) ring attached to an acrylic acid moiety, provides a versatile scaffold that can be modified to generate a wide array of derivatives with enhanced or novel biological efficacies. nih.gov
Historically, research into cinnamic acid derivatives has revealed a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net This has made them valuable lead compounds in the development of new therapeutic agents. nih.govresearchgate.net The nature and position of substituents on the phenyl ring play a crucial role in determining the biological activity of these derivatives. nih.gov For instance, the introduction of hydroxyl or methoxy (B1213986) groups can significantly influence their antioxidant and antidiabetic properties. nih.govjocpr.com Furthermore, cinnamic acid derivatives serve as important precursors in the synthesis of other commercially significant molecules, finding applications in the cosmetic and food industries. researchgate.netjocpr.com
Overview of Halogenated and Methoxylated Aromatic Compounds in Drug Discovery and Agri-Science
The strategic incorporation of halogen atoms and methoxy groups into aromatic scaffolds is a well-established and powerful tool in the fields of drug discovery and agricultural science. Halogenation, the introduction of atoms such as chlorine and fluorine, can profoundly alter the physicochemical properties of a molecule. For example, halogen substituents can modulate lipophilicity, which affects a compound's ability to cross biological membranes, and can also influence metabolic stability and binding affinity to biological targets. acgpubs.org The presence of a para-substituted chlorine atom, for instance, has been shown to enhance the antibacterial activity of certain cinnamic acid derivatives. nih.gov Similarly, fluorine substitution can be favorable for anti-tuberculosis activity. nih.gov
Methoxylation, the addition of a methoxy group (-OCH3), is also a common strategy to enhance the biological potential of aromatic compounds. Methoxy groups are prevalent in many natural products with significant pharmacological properties. nih.govmdpi.com They can influence a molecule's electronic properties, hydrogen bonding capacity, and conformation, thereby affecting its interaction with biological receptors. nih.gov In the context of cinnamic acid derivatives, methoxy substituents, particularly at the para position, have been linked to strong antidiabetic, hepatoprotective, and neuroprotective activities. nih.govmdpi.com The combination of halogen and methoxy substituents on an aromatic ring can therefore offer a synergistic approach to fine-tuning the properties of a molecule for specific biological applications.
Rationale and Scope of Academic Inquiry into 3-Chloro-5-fluoro-4-methoxycinnamic Acid
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its academic inquiry can be logically inferred from the established principles of medicinal chemistry and the known bioactivities of related compounds. The synthesis and study of such a polysubstituted cinnamic acid derivative represent a rational approach to the exploration of novel chemical entities with potential therapeutic value.
The academic interest in a molecule like this compound stems from the goal of systematically exploring how different combinations of substituents on the cinnamic acid scaffold impact its biological activity. nih.govresearchgate.net The presence of both a chloro and a fluoro group is a deliberate design choice to investigate the effects of multiple halogen substitutions. The specific placement of these halogens, in conjunction with a methoxy group, allows for a nuanced modulation of the electronic and steric properties of the phenyl ring.
The scope of inquiry for this compound would likely involve its synthesis, followed by a comprehensive evaluation of its biological properties. This could include screening for a range of activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects, which are common for cinnamic acid derivatives. nih.govresearchgate.net Furthermore, structure-activity relationship (SAR) studies would be a crucial component of the research, aiming to understand how this particular substitution pattern compares to other halogenated and methoxylated cinnamic acids. researchgate.net The ultimate goal of such academic inquiry is to contribute to the broader understanding of how to design and synthesize novel bioactive molecules with improved therapeutic potential.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₈ClFO₃ |
| Molecular Weight | 230.62 g/mol |
| Appearance | Solid |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)F)\C=C\C(=O)O |
| InChI Key | Not available in search results |
| CAS Number | Not available in search results |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYFRPLDDJEWRI-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 3-chloro-5-fluoro-4-methoxycinnamic acid, offering insights into the chemical environment of each proton, carbon, and fluorine atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons. The trans-configuration of the double bond is confirmed by the large coupling constant (typically around 16.0 Hz) observed between the two vinylic protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-α (vinylic) | 6.30 - 6.50 | Doublet | ~16.0 |
| H-β (vinylic) | 7.60 - 7.80 | Doublet | ~16.0 |
| Ar-H | 7.30 - 7.60 | Multiplet | - |
| -OCH₃ | 3.80 - 4.00 | Singlet | - |
| -COOH | 12.0 - 13.0 | Singlet (broad) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached chloro, fluoro, and methoxy groups. The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 167.0 - 170.0 |
| C-β (vinylic) | 140.0 - 145.0 |
| C-α (vinylic) | 115.0 - 120.0 |
| Aromatic Carbons | 110.0 - 160.0 |
| -OCH₃ | 55.0 - 60.0 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Position Confirmation
¹⁹F NMR spectroscopy is a crucial technique for unequivocally confirming the position of the fluorine atom on the aromatic ring. The chemical shift of the fluorine signal is sensitive to its electronic environment. For this compound, a single resonance is expected, and its chemical shift will be indicative of the fluorine atom being situated between a chlorine and a methoxy-substituted carbon.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR experiments provide further confirmation of the structural assignments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear cross-peak between the two vinylic protons (H-α and H-β), confirming their scalar coupling.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments would reveal one-bond correlations between protons and their directly attached carbons. For instance, correlations would be observed between the vinylic protons and their corresponding carbons, as well as between the methoxy protons and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is invaluable for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the vinylic protons and the aromatic carbons, as well as the carbonyl carbon, providing definitive evidence for the connectivity of the cinnamic acid moiety to the substituted phenyl ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
Predicted FT-IR Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| C=C (Alkene) | 1620-1640 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O-C (Ether) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Stretching |
| C-F | 1000-1400 | Stretching |
| C-Cl | 600-800 | Stretching |
| =C-H (trans-alkene) | 960-980 | Out-of-plane bending |
An in-depth analysis of the chemical compound this compound reveals a scarcity of publicly available, detailed experimental data for advanced spectroscopic analysis. While the existence and basic properties of this compound are documented in chemical supplier databases, comprehensive research findings regarding its specific spectroscopic characteristics are not readily found in the public domain.
The molecular formula of this compound is confirmed as C10H8ClFO3, and its structure is known. However, to fulfill the requirements of a detailed structural elucidation and advanced spectroscopic analysis as outlined, specific experimental data from techniques such as Attenuated Total Reflectance (ATR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Rotational Spectroscopy are necessary.
Currently, dedicated studies presenting ATR spectra with vibrational mode assignments, UV-Vis spectra detailing electronic transitions, precise mass-to-charge ratios from HRMS for molecular formula confirmation, or data from rotational spectroscopy for gaseous phase conformer analysis on this compound are not available in the searched scientific literature.
Therefore, a scientifically accurate and detailed article strictly adhering to the requested outline and focusing solely on this specific compound cannot be generated at this time due to the lack of necessary experimental data.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of 3-Chloro-5-fluoro-4-methoxycinnamic acid can be optimized to its lowest energy state. This process yields crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Such calculations have been successfully applied to analyze the conformational preferences of related molecules like cinnamic acid and cinnamaldehyde (B126680). scielo.org.mxresearchgate.net For instance, studies on cinnamic acid have shown that the s-cis conformer is more stable than the s-trans conformer in the gas phase. scielo.org.mxresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Comparison with Experimental Data
Computational methods can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts can be correlated with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be computed. These calculated frequencies, when scaled appropriately, typically show good agreement with experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. For example, DFT calculations have been used to assign the vibrational modes for the carbonyl group in cinnamic acid. researchgate.net
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, as well as the fluorine and chlorine atoms, while the hydrogen atoms would exhibit a positive potential.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The optimized geometry obtained from DFT calculations allows for the detailed investigation of intramolecular interactions. In this compound, the possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy group's oxygen atom can be assessed. Furthermore, the presence of chlorine and fluorine atoms introduces the potential for intramolecular halogen bonding, which could influence the molecule's conformation and stability. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify the strength and nature of these interactions.
Molecular Docking Simulations with Biological Receptors (if applicable to a specific research target)
Given that many cinnamic acid derivatives exhibit biological activity, molecular docking simulations can be employed to investigate the potential interaction of this compound with biological targets such as enzymes or receptors. nih.gov This computational technique predicts the preferred binding orientation of a ligand to a macromolecule and estimates the binding affinity. Such simulations could provide insights into the molecule's potential as a therapeutic agent by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Biological Activities and Structure Activity Relationship Sar Studies
Antimicrobial Activity Investigations (In Vitro)
The antimicrobial potential of cinnamic acid and its derivatives has been a subject of extensive research. nih.gov Studies on compounds structurally related to 3-Chloro-5-fluoro-4-methoxycinnamic acid have demonstrated a range of antifungal and antibacterial activities.
Research into the antifungal properties of cinnamic acid derivatives has shown promising results against various fungal pathogens. For instance, derivatives of 4-chlorocinnamic acid have been found to be bioactive against several Candida species. nih.govresearchgate.net Notably, the nature of the ester group in these derivatives plays a significant role in their antifungal potency. nih.gov One study found that methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were particularly potent. nih.govresearchgate.net Furthermore, 4-methoxycinnamic acid (MCA) has demonstrated antifungal effects against Aspergillus fumigatus by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane. nih.gov
Table 1: Antifungal Activity of Cinnamic Acid Derivatives
| Compound | Fungal Pathogen | Activity | Reference |
|---|---|---|---|
| Methoxyethyl 4-chlorocinnamate | Candida species | Potent | nih.govresearchgate.net |
| Perillyl 4-chlorocinnamate | Candida species | Potent | nih.govresearchgate.net |
The antibacterial properties of cinnamic acid derivatives have also been explored. Esters of 4-chlorocinnamic acid have been tested against Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net Specifically, methyl 4-chlorocinnamate showed activity against S. aureus at the highest concentration tested. nih.govresearchgate.net Furthermore, compounds like p-coumaric acid, ferulic acid, and p-methoxycinnamic acid have shown effectiveness against the Gram-negative bacterium Acinetobacter baumannii, including colistin-resistant strains. mdpi.com
Table 2: Antibacterial Activity of Cinnamic Acid Derivatives
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Methyl 4-chlorocinnamate | Staphylococcus aureus | Active at high concentrations | nih.govresearchgate.net |
| p-Coumaric acid | Colistin-resistant Acinetobacter baumannii | Synergistic activity with colistin | mdpi.com |
| Ferulic acid | Colistin-resistant Acinetobacter baumannii | Synergistic activity with colistin | mdpi.com |
Biofilm formation is a critical factor in microbial pathogenesis, and its inhibition is a key target for new antimicrobial agents. Research has shown that certain cinnamic acid derivatives can interfere with this process. For example, 3-methoxycinnamic acid has been found to inhibit biofilm formation in Agrobacterium tumefaciens. nih.gov This inhibition is linked to the interference with the quorum sensing (QS) system of the bacteria. nih.gov Additionally, p-coumaric acid, ferulic acid, and p-methoxycinnamic acid have demonstrated the ability to reduce biofilm formation in all tested isolates of colistin-resistant Acinetobacter baumannii. mdpi.com
Table 3: Biofilm Inhibition by Cinnamic Acid Derivatives
| Compound | Bacterial Strain | Effect on Biofilm | Reference |
|---|---|---|---|
| 3-Methoxycinnamic acid | Agrobacterium tumefaciens | Inhibition of biofilm formation | nih.gov |
| p-Coumaric acid | Colistin-resistant Acinetobacter baumannii | Reduction of biofilm formation | mdpi.com |
| Ferulic acid | Colistin-resistant Acinetobacter baumannii | Reduction of biofilm formation | mdpi.com |
Anticancer and Antiproliferative Research (In Vitro Cell Line Models)
The potential of cinnamic acid derivatives as anticancer agents has been investigated in various in vitro models, revealing mechanisms of cytotoxicity and inhibition of cancer cell growth.
Studies on cinnamic acid derivatives have elucidated several mechanisms through which they exert their cytotoxic effects. For instance, ethyl-p-methoxycinnamate (EPMC) has been shown to induce apoptosis in cholangiocarcinoma cells. nih.govnih.gov Another related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), induces apoptosis in human breast cancer cells, and this is associated with an increase in the pro-apoptotic protein Bax and a favorable change in the Bax/Bcl-2 ratio. nih.gov This suggests that the induction of programmed cell death is a key mechanism of the anticancer activity of these compounds. nih.gov
The antiproliferative effects of cinnamic acid derivatives have been demonstrated across a range of cancer cell lines. Amide derivatives of 3,4,5-trimethoxycinnamic acid have shown potent antitumor activity against several cell lines. nih.gov Ethyl-p-methoxycinnamate (EPMC) has been found to inhibit the growth of human cholangiocarcinoma (CL-6), and colon cancer (Caco-2) cell lines, with IC50 values of 245.5 µg/ml and 347.0 µg/ml, respectively. nih.gov Furthermore, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) has been shown to cause a dose- and time-dependent decrease in the proliferation of breast cancer cells (MCF-7, T47D, and MDA-231) with minimal effects on non-tumoral cells. nih.gov
Table 4: Antiproliferative Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value/Effect | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxycinnamic acid amides | Various | Potent antitumor activity | nih.gov |
| Ethyl-p-methoxycinnamate (EPMC) | Cholangiocarcinoma (CL-6) | 245.5 µg/ml | nih.gov |
| Ethyl-p-methoxycinnamate (EPMC) | Colon cancer (Caco-2) | 347.0 µg/ml | nih.gov |
Antioxidant Activity Evaluation (In Vitro Assays)
The antioxidant potential of cinnamic acid derivatives is intricately linked to the nature and position of substituents on the phenyl ring. nih.govnih.gov The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, is generally correlated with enhanced antioxidant activity.
Radical Scavenging Activity (e.g., DPPH, ABTS, DMPD assays)
The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant efficacy. Assays using stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are commonly employed for this evaluation. mdpi.com For cinnamic acid derivatives, the presence of a hydroxyl group, particularly at the para position, is crucial for high radical scavenging activity. nih.gov For instance, p-coumaric acid shows significantly greater activity than cinnamic acid itself. The addition of a methoxy group ortho to the hydroxyl group, as seen in ferulic acid, further enhances this activity due to the methoxy group's ability to stabilize the resulting phenoxy radical. mdpi.com
In the case of this compound, the 4-methoxy group is an important feature for potential antioxidant activity. However, the molecule lacks a free phenolic hydroxyl group, which is a primary structural requirement for potent radical scavenging via hydrogen atom donation. eurekaselect.com Furthermore, the presence of two electron-withdrawing halogen atoms (chloro and fluoro) on the ring is expected to diminish the electron-donating ability of the methoxy group, thereby likely reducing its radical scavenging capacity compared to non-halogenated methoxycinnamic acids. researchgate.net
Table 1: Radical Scavenging Activity of Reference Cinnamic Acid Derivatives
| Compound | DPPH Scavenging Activity (IC50/EC50) | Reference |
|---|---|---|
| Cinnamic acid | >200,000 µM | researchgate.net |
| p-Coumaric acid | Lower IC50 than Cinnamic acid | nih.gov |
| Ferulic acid | Lower IC50 than p-Coumaric acid | nih.gov |
This table presents comparative data for well-studied cinnamic acids to provide context for SAR discussion. Specific values for this compound are not available.
Mechanisms of Antioxidant Action (e.g., Phenoxy Radical Stabilization)
The primary mechanism by which phenolic cinnamic acids exert their antioxidant action is through hydrogen atom transfer (HAT) from a hydroxyl group to a free radical, generating a stable phenoxy radical. researchgate.net The stability of this phenoxy radical is key to the antioxidant potential. Electron-donating groups, like methoxy substituents, play a significant role in stabilizing this radical through resonance. nih.govmdpi.com For example, the methoxy group in ferulic acid helps to delocalize the unpaired electron of the phenoxy radical, making the compound a more effective antioxidant. mdpi.com
For this compound, the antioxidant mechanism is likely different due to the absence of a hydroxyl group. While the 4-methoxy group could potentially participate in some form of electron transfer, the lack of a phenolic proton significantly limits its ability to act through the conventional HAT mechanism. The electron-withdrawing nature of the chlorine and fluorine atoms would further destabilize any potential radical cation formed on the aromatic ring, making this an unfavorable process. Therefore, its direct antioxidant activity via phenoxy radical stabilization is predicted to be minimal.
Enzyme Inhibition Studies (In Vitro)
Cinnamic acid derivatives have been investigated as inhibitors of various enzymes, with their inhibitory potential being highly dependent on their substitution patterns.
Tyrosinase Inhibition Potential
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and medicine. Cinnamic acid and its derivatives have been shown to inhibit this enzyme. The inhibitory activity is often linked to the presence of hydroxyl groups that can chelate the copper ions in the enzyme's active site. For example, hydroxycinnamic acids are known tyrosinase inhibitors.
Investigations into Other Relevant Enzymatic Targets (e.g., Acetylcholinesterase)
Derivatives of cinnamic acid have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. QSAR studies on tertiary amine derivatives of cinnamic acids have shown that the cinnamic acid scaffold is important for inhibitory activity against AChE. researchgate.net These studies suggest that the unsaturated bond and the benzene (B151609) ring are key features for binding. researchgate.net
For this compound, its potential as an AChE inhibitor would depend on how its specific substitution pattern influences its binding to the enzyme's active site. Molecular docking and QSAR studies on similar halogenated cinnamic acids could provide insights. researchgate.neteurekaselect.com The electronic properties governed by the chloro, fluoro, and methoxy groups would be critical determinants of its inhibitory potency. eurekaselect.comalquds.edubenthamdirect.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
SAR and QSAR studies are essential tools for understanding how the chemical structure of cinnamic acid derivatives influences their biological activity and for designing more potent molecules. researchgate.netrsdjournal.org
For antioxidant activity , SAR studies consistently highlight the following:
Hydroxyl Groups : The number and position of hydroxyl groups are the most critical factors. A catechol (ortho-dihydroxy) group or a 4-hydroxyl group significantly enhances activity. nih.gov
Methoxy Groups : Methoxy groups, particularly at positions ortho to a hydroxyl group, increase antioxidant activity by stabilizing the phenoxy radical. mdpi.com Derivatives with more methoxy groups, like sinapic acid, show higher activity. researchgate.net
Acrylate Side Chain : The α,β-unsaturated double bond in the propanoic acid side chain is vital for antioxidant activity, as it allows for extended conjugation and stabilization of the phenoxy radical. nih.gov
Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like halogens generally decreases antioxidant activity by destabilizing the phenoxy radical. researchgate.net
Based on these principles, this compound is predicted to have weak radical scavenging antioxidant activity. The presence of the 4-methoxy group is a positive feature, but it is likely outweighed by the absence of a hydroxyl group and the presence of two electron-withdrawing halogens.
For enzyme inhibition , SAR can be more complex and target-specific.
General Trends : Lipophilicity, electronic properties, and steric factors all play a role. researchgate.neteurekaselect.com The introduction of halogens can increase lipophilicity and alter electronic distribution, which may enhance binding to some enzyme targets. researchgate.net
QSAR Models : QSAR models for cinnamic acid derivatives often show that electronic parameters (like Hammett constants) and topological indices are important predictors of activity against enzymes like AChE. researchgate.net These models could be used to predict the activity of this compound if the appropriate descriptors were calculated.
Influence of Halogen Substituents (Chloro, Fluoro) on Efficacy and Selectivity
In the case of this compound, the presence of both chlorine and fluorine is expected to enhance its biological profile. For instance, studies on various cinnamic acid derivatives have shown that halogenation can lead to improved antimicrobial and anticancer activities. nih.govmdpi.com The position of these halogens is also critical. For example, in a series of halogen-substituted cinnamic acid derivatives studied for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, para-substituted chloro and fluoro compounds showed potent activity against AChE, while ortho-substituted analogues were more effective against BChE. nih.gov This highlights that the specific placement of halogens can dictate the selectivity of the compound for different biological targets.
The combination of a chloro and a fluoro group at the meta positions relative to the acrylic acid side chain in this compound presents a unique substitution pattern. The differing electronegativity and size of chlorine and fluorine could lead to a distinct electronic and steric profile, potentially resulting in novel biological activities or improved potency compared to mono-halogenated derivatives.
Impact of Methoxy Group Position and Presence on Activity Profiles
In this compound, the methoxy group is located at the 4-position (para-position) relative to the acrylic acid moiety. Research on various methoxylated cinnamic acid derivatives has consistently highlighted the importance of a para-methoxy or para-hydroxy group for significant biological activity. nih.gov For instance, the presence of a methoxy group at the para-position has been associated with enhanced antioxidant and anticancer activities. nih.gov
The interplay between the electron-donating methoxy group and the electron-withdrawing halogen substituents in this compound is likely to create a unique electronic environment on the aromatic ring. This could influence the molecule's ability to participate in key biological interactions, such as binding to enzyme active sites or scavenging free radicals. The electronic effects of these substituents can be synergistic or antagonistic, leading to a complex modulation of the compound's activity profile.
Role of the Acrylic Acid Moiety (Alpha,Beta-Unsaturated Carbonyl System)
The acrylic acid moiety, which constitutes an α,β-unsaturated carbonyl system, is a fundamental pharmacophore of cinnamic acid and its derivatives. uomosul.edu.iq This functional group is essential for many of the observed biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comresearchgate.net The conjugated system, formed by the phenyl ring, the carbon-carbon double bond, and the carbonyl group, creates a planar structure with a specific electronic distribution that is crucial for interacting with biological macromolecules. uomosul.edu.iq
The reactivity of the α,β-unsaturated carbonyl system allows for Michael addition reactions with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. This covalent interaction is a proposed mechanism of action for the inhibition of various enzymes and transcription factors involved in disease processes. The electrophilic nature of the β-carbon in the acrylic acid moiety makes it susceptible to nucleophilic attack, leading to the formation of stable adducts. wikipedia.org
Furthermore, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets, contributing to the binding affinity and specificity of the molecule. The integrity of this entire moiety is often a prerequisite for biological activity, as modifications to the double bond or the carboxylic acid group can lead to a significant loss of efficacy. mdpi.com
Correlation Between Molecular Descriptors and Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activities. researchgate.net In the context of cinnamic acid derivatives, QSAR models have been developed to predict their antimicrobial, anticancer, and other biological properties based on various molecular descriptors. researchgate.netnih.gov These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
For a molecule like this compound, several molecular descriptors would be relevant in a QSAR analysis. These could include:
Steric Descriptors: Molar refractivity and Taft steric parameters for the substituents would quantify their size and shape, which can influence how the molecule fits into a binding site.
Hydrophobic Descriptors: The partition coefficient (logP) is a crucial descriptor that indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes.
QSAR studies on related compounds have shown that a combination of these descriptors is often necessary to build a predictive model. nih.gov For instance, a model might reveal that high biological activity is correlated with a specific range of logP values, a positive electrostatic potential in a certain region of the molecule, and the presence of a hydrogen bond donor. While a specific QSAR model for this compound is not available, the principles of QSAR suggest that its unique combination of substituents would result in a distinct set of molecular descriptors, which in turn would determine its specific biological activity profile.
Metabolism and Biotransformation Pathways
In Vitro Biotransformation by Mammalian Enzyme Systems (e.g., Liver Microsomes)
While specific studies on the in vitro biotransformation of 3-Chloro-5-fluoro-4-methoxycinnamic acid using mammalian liver microsomes are not documented, the metabolism of analogous compounds provides significant insights. For instance, cinnamaldehyde (B126680) is rapidly oxidized to cinnamic acid in human liver microsomes, indicating that the acrylic acid moiety is a primary site for metabolic activity.
The metabolism of p-methoxycinnamic acid has been shown to involve oxidation to p-methoxybenzoic acid, followed by conjugation with glycine (B1666218) or glucuronic acid for urinary excretion. This suggests that a key metabolic step for this compound would likely be the oxidation of its acrylic acid side chain.
Furthermore, the methoxy (B1213986) group on the aromatic ring is a potential site for O-demethylation, a common reaction catalyzed by cytochrome P450 enzymes in the liver. This would result in a hydroxylated intermediate, which could then undergo further conjugation reactions. The presence of halogen atoms (chlorine and fluorine) may influence the rate and regioselectivity of these metabolic transformations.
Table 1: Postulated Phase I Metabolic Reactions for this compound in Liver Microsomes
| Reaction Type | Potential Metabolite Structure | Enzymatic System |
| Side-Chain Oxidation | 3-Chloro-5-fluoro-4-methoxybenzoic acid | Alcohol/Aldehyde Dehydrogenases |
| O-Demethylation | 3-Chloro-5-fluoro-4-hydroxycinnamic acid | Cytochrome P450 (CYPs) |
| Aromatic Hydroxylation | Hydroxylated derivatives of the parent compound | Cytochrome P450 (CYPs) |
| Dehalogenation | Removal of Chlorine or Fluorine | Cytochrome P450 (CYPs) |
Following these initial Phase I reactions, the resulting metabolites are expected to undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their elimination from the body.
Microbial Degradation and Environmental Fate Studies
The environmental fate of this compound is largely determined by its susceptibility to microbial degradation. Studies on the microbial breakdown of halogenated aromatic compounds indicate that microorganisms possess diverse enzymatic machinery to mineralize such complex molecules.
Microbial degradation of aromatic compounds often commences with the modification of side chains and hydroxylation of the aromatic ring. For halogenated compounds, dehalogenation is a critical step. This can occur either aerobically, through oxidative processes, or anaerobically, through reductive dehalogenation. Subsequent to dehalogenation and other peripheral reactions, the aromatic ring is typically cleaved by dioxygenase enzymes, leading to aliphatic intermediates that can enter central metabolic pathways.
Given the structure of this compound, it is plausible that soil and aquatic microorganisms could initiate its degradation by targeting the acrylic acid side chain, similar to the metabolism of other cinnamic acids. The methoxy group may be cleaved, and the halogen substituents could be removed by specific dehalogenases. The stability of the carbon-fluorine bond might render defluorination a rate-limiting step in its complete mineralization.
Identification and Characterization of Metabolites and Degradation Products
The definitive identification of metabolites and degradation products of this compound would necessitate dedicated experimental studies. However, based on the metabolic pathways of related compounds, a profile of potential products can be proposed.
In a mammalian system, key metabolites would likely include the oxidized benzoic acid derivative (3-Chloro-5-fluoro-4-methoxybenzoic acid) and its glycine or glucuronide conjugates. O-demethylated products and their subsequent conjugates are also probable.
In environmental settings, microbial degradation could lead to a variety of intermediates. Initial transformation products might retain the aromatic ring but with a modified side chain or altered substitution pattern (e.g., hydroxylated or demethylated derivatives). Further degradation would involve ring cleavage, producing aliphatic acids. Complete mineralization would ultimately yield carbon dioxide, water, and inorganic halides.
Table 2: Predicted Metabolites and Degradation Products of this compound
| Origin | Product Type | Potential Compound |
| Mammalian Metabolism | Phase I Metabolite | 3-Chloro-5-fluoro-4-methoxybenzoic acid |
| Mammalian Metabolism | Phase I Metabolite | 3-Chloro-5-fluoro-4-hydroxycinnamic acid |
| Mammalian Metabolism | Phase II Conjugate | Glucuronide or sulfate (B86663) conjugates of Phase I metabolites |
| Microbial Degradation | Initial Intermediate | 3-Chloro-5-fluoro-4-hydroxycinnamic acid |
| Microbial Degradation | Ring Cleavage Product | Various aliphatic acids |
| Microbial Degradation | Mineralization Product | CO2, H2O, Cl-, F- |
The elucidation of the precise metabolic fate of this compound awaits further empirical investigation. The proposed pathways and products outlined in this article, based on the metabolism of structurally related molecules, provide a foundational framework for future research in this area.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions to the Field
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective properties. mdpi.comnih.gov The therapeutic potential of these molecules is largely attributed to the versatile 3-phenyl-2-propenoic acid structure, which allows for extensive chemical modification. researchgate.net Key research findings for the broader class of substituted cinnamic acids, which provide context for the potential of 3-Chloro-5-fluoro-4-methoxycinnamic acid, include:
Anticancer Potential : Cinnamic acid derivatives have been identified as promising scaffolds for the development of anticancer agents. tandfonline.com Their mechanisms often involve inducing apoptosis, inhibiting tumor cell proliferation, and targeting specific signaling pathways implicated in cancer. mdpi.commdpi.com The substitution pattern on the phenyl ring significantly influences cytotoxicity and selectivity against various cancer cell lines.
Antimicrobial and Antifungal Activity : Various derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. Their mode of action can involve disrupting cell membranes, inhibiting essential enzymes like ATPase, and preventing biofilm formation. mdpi.com Halogenated derivatives, in particular, have shown notable antimicrobial effects.
Enzyme Inhibition : The cinnamic acid scaffold is a key component in the design of inhibitors for various enzymes. For instance, derivatives have been developed as inhibitors of α-glucosidase for antidiabetic applications and acetylcholinesterase (AChE) for potential use in treating neurodegenerative diseases like Alzheimer's. tandfonline.comugm.ac.id
Structure-Activity Relationship (SAR) : Extensive SAR studies have revealed that the nature, number, and position of substituents on the phenyl ring are critical determinants of biological activity. nih.govmdpi.com For example, the presence of electron-withdrawing groups like halogens (chlorine, fluorine) and electron-donating groups like methoxy (B1213986) can modulate the electronic properties, lipophilicity, and binding interactions of the molecule with its biological target. nih.gov The α,β-unsaturated carbonyl group is also a key feature, often acting as a Michael acceptor in biological systems. mdpi.com
The primary contribution of research into compounds like this compound lies in the systematic expansion of chemical diversity within the cinnamic acid family. The specific combination of chloro, fluoro, and methoxy substituents on this particular scaffold provides a unique electronic and steric profile, offering a valuable probe for exploring and refining SAR models.
Unexplored Research Avenues and Emerging Methodologies
Despite the wealth of research on cinnamic acids, significant opportunities for further investigation remain, particularly for specifically substituted compounds like this compound.
Unexplored Research Avenues:
Systematic Biological Screening : A comprehensive evaluation of this compound against a wide panel of biological targets is a critical first step. Beyond standard anticancer and antimicrobial assays, its potential in less explored areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions warrants investigation. nih.gov
Mechanism of Action Studies : For any identified biological activity, detailed mechanistic studies are needed to understand how the unique substitution pattern influences its interaction with molecular targets. This includes identifying specific binding sites and elucidating downstream cellular effects.
Hybrid Molecule Synthesis : A promising strategy in drug discovery is the creation of hybrid molecules that combine the cinnamic acid scaffold with other known pharmacophores. tandfonline.commdpi.com Synthesizing hybrids of this compound could lead to compounds with dual-action mechanisms or enhanced potency and selectivity.
In Vivo and Toxicological Studies : While initial in vitro screening is essential, promising results must be followed by in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety profiles. tandfonline.com
Emerging Methodologies:
High-Throughput Screening (HTS) : Modern HTS techniques can accelerate the initial biological evaluation of the compound against vast libraries of enzymes, receptors, and cell lines, enabling rapid identification of potential therapeutic applications. researchgate.net
Advanced Synthetic Strategies : Recent advancements in synthetic organic chemistry offer more efficient and sustainable methods for derivatizing the cinnamic acid core. nih.gov This includes novel coupling reactions and flow chemistry techniques that can facilitate the rapid generation of a library of analogs based on the this compound structure for SAR studies.
Bioaffinity-Based Screening : Emerging techniques such as affinity chromatography, affinity mass spectrometry, and cell membrane chromatography can be employed to "fish" for the specific biological targets of this compound directly from complex biological mixtures, streamlining the target identification process. nih.gov
Computational and AI-Driven Approaches : In silico methods, including molecular docking and artificial intelligence algorithms, can predict potential biological targets and guide the synthesis of new derivatives with improved activity profiles, saving significant time and resources. researchgate.net
The table below summarizes potential areas for future investigation.
| Research Area | Focus | Methodologies |
|---|---|---|
| Therapeutic Potential | Screening for activity in neurodegenerative diseases, viral infections, and metabolic syndromes. | High-Throughput Screening (HTS), In vitro and in vivo disease models. |
| Mechanism of Action | Identification of specific molecular targets and signaling pathways. | Bioaffinity Chromatography, Proteomics, Kinase profiling. |
| Chemical Synthesis | Creation of novel hybrid compounds and derivative libraries. | Flow chemistry, Combinatorial synthesis, Green chemistry approaches. |
| Computational Chemistry | Predicting bioactivity and guiding new compound design. | Molecular Docking, QSAR, Machine Learning models. |
Potential for Rational Design of Novel Bioactive Compounds Based on the this compound Scaffold
The this compound molecule is an excellent starting point for the rational design of new bioactive compounds. nih.gov Rational drug design relies on understanding the three-dimensional structure of a biological target and using that knowledge to create molecules that will bind to it specifically. nih.gov The distinct features of this scaffold can be systematically modified to optimize interactions with a target and improve drug-like properties.
Key structural features and their potential for exploitation in rational design include:
The Phenyl Ring : The halogen and methoxy substituents provide specific modulation points.
Chlorine Atom : Its size and electronegativity can be crucial for forming halogen bonds or for steric interactions within a binding pocket.
Fluorine Atom : Often used to block metabolic degradation at a specific site, enhance binding affinity through electrostatic interactions, and improve membrane permeability.
The Carboxylic Acid Group : This functional group is ionizable and can form strong ionic or hydrogen bonds with amino acid residues (e.g., lysine, arginine) in a target protein. It also serves as a key handle for creating ester or amide derivatives to modulate solubility, cell permeability, and pro-drug strategies. nih.govnih.gov
The α,β-Unsaturated System : The conjugated double bond creates a rigid planar structure that can be important for fitting into a specific binding site. It can also function as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues like cysteine in a target protein, leading to irreversible inhibition. mdpi.com
By applying computational tools like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can model how modifications to this scaffold would affect its binding to specific targets. researchgate.net For example, a QSAR model could be built using a library of analogs of this compound to correlate specific structural changes with increases or decreases in a particular biological activity. This predictive model would then guide the synthesis of new, more potent, and selective compounds, accelerating the drug discovery process. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-5-fluoro-4-methoxycinnamic acid, and how can purity be validated?
- Methodology :
- Synthesis : Start with halogenation of 4-methoxycinnamic acid derivatives under controlled conditions. For example, chlorination/fluorination can be achieved using reagents like N-chlorosuccinimide (NCS) or Selectfluor™ in aprotic solvents (e.g., DMF) at 0–25°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and structural integrity via -/-NMR (e.g., chloroform-d₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the compound’s stability under standard laboratory storage conditions?
- Methodology :
- Conduct accelerated stability studies by storing the compound at 25°C/60% relative humidity (ICH guidelines). Monitor degradation via periodic HPLC analysis.
- Identify decomposition products using LC-MS and compare against known degradation pathways of structurally similar cinnamic acid derivatives (e.g., decarboxylation or demethylation) .
Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?
- Methodology :
- Use -NMR to probe electronic environments of the fluorine substituent (chemical shifts sensitive to adjacent groups).
- Infrared (IR) spectroscopy can identify methoxy (C-O stretch at ~1250 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for halogenated cinnamic acids?
- Methodology :
- Replicate conflicting experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Use density functional theory (DFT) to model electronic effects of substituents (e.g., chloro vs. fluoro electronegativity) on reaction pathways .
- Cross-validate findings with alternative assays (e.g., kinetic studies vs. computational docking).
Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or varying halogen positions).
- Test bioactivity in target systems (e.g., enzyme inhibition assays for kinase or phosphatase targets) and correlate results with computed descriptors (e.g., LogP, polar surface area) using QSAR models .
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodology :
- Standardize assay conditions (e.g., cell passage number, media composition, exposure time).
- Perform metabolomic profiling to identify cell-specific detoxification pathways (e.g., glutathione conjugation).
- Validate results using orthogonal methods (e.g., apoptosis markers vs. ATP-based viability assays) .
Methodological and Safety Considerations
Q. What precautions are critical when handling this compound in aqueous reactions?
- Safety Protocol :
- Avoid prolonged exposure to moisture or acidic/alkaline conditions to prevent hydrolysis of the methoxy or carboxylic acid groups .
- Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers with desiccants .
Q. How can researchers ensure reproducibility in kinetic studies of this compound’s reactions?
- Best Practices :
- Pre-equilibrate reagents at reaction temperature (±0.5°C) using a thermostated bath.
- Use internal standards (e.g., deuterated analogs) in NMR or LC-MS to normalize signal drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
